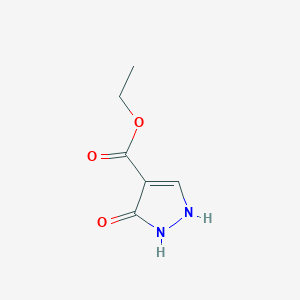

ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFXDPZWCVXNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286038 | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-53-8 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7251-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 3-hydroxy-1H-pyrazole-4-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. As a pivotal heterocyclic building block, this compound serves as a foundational scaffold in the design and synthesis of a wide array of biologically active molecules. Its unique structural features, particularly its tautomeric nature, dictate its reactivity and make it a versatile intermediate in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 7251-53-8) is a solid organic compound that belongs to the pyrazole class of heterocycles.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is functionalized with a hydroxyl group at the C3 position and an ethoxycarbonyl group at the C4 position, making it a trifunctional electrophile.[2] These functional groups are the primary sites of chemical reactivity and are crucial for its utility in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 7251-53-8 | [1] |

| InChI | 1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | [1] |

| InChIKey | PJFXDPZWCVXNQZ-UHFFFAOYSA-N | [1] |

The Critical Role of Tautomerism

A defining characteristic of this compound is its existence as a mixture of tautomers. Due to proton mobility, the compound can interconvert between several forms, primarily the hydroxyl-pyrazole (enol) and pyrazolone (oxo) forms.[2] While multiple tautomers are theoretically possible, studies suggest that the 3-hydroxy-1H-pyrazole form is a major contributor to the overall tautomeric mixture in solution.[2] This equilibrium is significant as the reactivity of the molecule can be influenced by the dominant tautomeric form under specific reaction conditions.

Caption: Tautomeric equilibrium of the pyrazole core.

Synthesis Pathway

The most common and efficient synthesis of this compound involves the condensation reaction between diethyl ethoxymethylenemalonate and hydrazine hydrate.[2][3] This reaction proceeds through a vinylogous nucleophilic substitution followed by an intramolecular cyclization to yield the pyrazole ring system.[2]

Caption: General synthesis workflow.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide and diethyl ethoxymethylenemalonate in absolute ethanol.

-

Addition of Hydrazine: Cool the mixture in an ice-water bath. Slowly add hydrazine monohydrate dropwise to the stirred solution. The control of temperature is crucial to manage the exothermic nature of the initial addition.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours.[3]

-

Work-up: Upon completion, cool the mixture and dilute it with water.

-

Acidification & Extraction: Carefully adjust the pH to ~6 with a 10 M HCl solution and perform an initial extraction with chloroform. Further acidify the aqueous phase to a pH of ~2 and extract again with chloroform.[3]

-

Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be washed with methanol and diethyl ether to afford the pure ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a white solid.[3] The yield is typically high, around 80%.[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The data reflects the contributions of the different tautomers present in the sample.

| Technique | Observed Signals/Bands | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H) | Pyrazole C5-H; -OCH₂CH₃ methylene protons; -OCH₂CH₃ methyl protons. Broad signals for NH and OH are also observed and can be exchangeable with D₂O.[3][4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.8, 152.6, 148.7, 99.7, 59.6, 14.5 | C=O (ester); Pyrazole C3; Pyrazole C5; Pyrazole C4; -OCH₂CH₃; -OCH₂CH₃.[5] |

| FT-IR (KBr, cm⁻¹) | ~3417 (NH), 3200-2980 (broad OH), ~1710 (C=O ester) | N-H stretching of the pyrazole ring; O-H stretching, often broad due to hydrogen bonding; Carbonyl stretching of the ester group.[4] |

| Mass Spec. (MS) | m/z: 156 (M⁺) | Corresponds to the molecular weight of the compound. |

Note: NMR chemical shifts can vary slightly depending on the solvent and the specific tautomeric equilibrium.

Chemical Reactivity and Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][7] this compound is a key starting material for accessing a diverse range of these pharmacologically active molecules.[6][8]

The reactivity of the molecule is centered around its three main functional sites:

-

The Pyrazole Nitrogens: The NH groups of the pyrazole ring can be readily N-alkylated or N-arylated to introduce various substituents, which is a common strategy for modulating biological activity.

-

The C3-Hydroxyl Group: This group can be O-alkylated, acylated, or converted to other functional groups, allowing for the exploration of structure-activity relationships.

-

The C4-Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also participate in condensation reactions.

This multi-functional nature allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs targeting cancer, inflammation, and infectious diseases.[6][8]

Caption: Key derivatization pathways.

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis, combined with the rich chemical reactivity afforded by its multiple functional groups and inherent tautomerism, provides a robust platform for the development of novel heterocyclic compounds. A thorough understanding of its properties, particularly the tautomeric equilibrium and spectroscopic signatures, is essential for researchers aiming to leverage this versatile scaffold in the design of next-generation therapeutics and other advanced materials.

References

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

- Supporting Inform

- Crystal structure of ethyl 3-(trifluoromethyl)

- Ethyl 3-hydroxy-1H-pyrazole-4-carboxyl

- ethyl 3-hydroxy-1H-pyrazole-4-carboxyl

- ethyl 1H-pyrazole-4-carboxyl

- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.

- ethyl 3-amino-1H-pyrazole-4-carboxyl

- ethyl 3-methyl-1H-pyrazole-4-carboxyl

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. MDPI.

- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4.

- Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.

- ethyl 3-amino-1H-pyrazole-4-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.

- Ethyl 3-amino-4-pyrazolecarboxyl

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

- methyl 1h-pyrazole-4-carboxyl

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. This compound | 7251-53-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate from Diethyl Ethoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved through the cyclocondensation reaction of diethyl ethoxymethylenemalonate (DEEMM) and hydrazine. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the tautomeric nature of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazole ring system serves as a crucial structural moiety in numerous biologically active compounds and approved drugs.[3]

One of the most efficient and widely used methods for constructing the pyrazole core is the reaction of a 1,3-dielectrophile with hydrazine or its derivatives.[4] Diethyl ethoxymethylenemalonate (DEEMM) is a versatile and commercially available 1,3-dielectrophile that serves as a key starting material for the synthesis of a variety of heterocyclic compounds.[5][6] Its reaction with hydrazine hydrate provides a direct and high-yielding route to this compound.[4]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from DEEMM and hydrazine hydrate proceeds through a well-established reaction pathway involving nucleophilic attack and subsequent cyclization.

Step-wise Mechanistic Breakdown

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electron-deficient β-carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of an ethoxide ion, leading to the formation of an intermediate, ethyl 2-((hydrazino)methylene)malonate. This intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto one of the ester carbonyl groups. The subsequent elimination of an ethanol molecule results in the formation of the stable, aromatic pyrazole ring.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Tautomerism of the Product

It is crucial to recognize that this compound can exist in several tautomeric forms due to keto-enol tautomerism.[4] The predominant tautomers are the 3-hydroxy (enol) and 3-oxo (keto) forms. Spectroscopic analysis, particularly NMR, is essential for characterizing the tautomeric equilibrium of the final product, which can be influenced by the solvent and temperature.[5]

Detailed Experimental Protocol

This section provides a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | C10H16O5 | 216.23 | ≥98% |

| Hydrazine hydrate (50-60%) | 7803-57-8 | H6N2O | 50.06 | - |

| Ethanol, absolute | 64-17-5 | C2H6O | 46.07 | ≥99.5% |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl ethoxymethylenemalonate (1.0 mmol) in absolute ethanol (10 mL).[5]

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 mmol) dropwise at room temperature.[5] An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.[5]

-

Purification:

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[5]

-

If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H and O-H protons.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C6H8N2O3, 156.14 g/mol ).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (ester), and C=C bonds.

Optimization and Troubleshooting

While the described synthesis is generally high-yielding and straightforward, certain parameters can be optimized to improve the outcome.

-

Reaction Temperature and Time: The reaction can often be completed at room temperature with a longer reaction time, which may be preferable to avoid potential side reactions at elevated temperatures. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[5]

-

Solvent: Ethanol is a commonly used and effective solvent for this reaction.[5] Other protic solvents can also be employed.

-

Purification: If the product does not readily precipitate, careful removal of the solvent followed by recrystallization is an effective purification method. A mixture of solvents may be necessary to achieve optimal crystal growth.[5]

Conclusion

The synthesis of this compound from diethyl ethoxymethylenemalonate and hydrazine hydrate is a robust and efficient method for producing a key building block in medicinal chemistry. The straightforward procedure, coupled with the ready availability of the starting materials, makes this an accessible synthesis for researchers in both academic and industrial settings. A thorough understanding of the reaction mechanism and the tautomeric nature of the product is essential for the successful synthesis and characterization of this valuable pyrazole derivative.

References

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (2015). Retrieved from [Link]

-

Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (n.d.). Retrieved from [Link]

-

Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition - Gutenberg Open Science. (2023). Retrieved from [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. Retrieved from [Link]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. (2001). Retrieved from [Link]

-

What is the reaction between diethyl malonate and hydrazine? - Chemistry Stack Exchange. (2015). Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

-

Optimizing Chemical Synthesis: The Power of Diethyl Ethoxymethylenemalonate as a Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2014). Retrieved from [Link]

-

ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem. (n.d.). Retrieved from [Link]

- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. (2011).

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (2013). Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (2014). Retrieved from [Link]

-

ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

A Spectroscopic Guide to Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate: A Deep Dive into ¹H and ¹³C NMR Analysis

Abstract

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its unique structural features, which are profoundly influenced by tautomerism. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for elucidating its precise structure in solution. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the causality behind experimental choices, interpret spectral data with field-proven insights, and present a self-validating protocol for researchers, scientists, and drug development professionals. This document serves as an authoritative resource, grounded in established spectroscopic principles and supported by comprehensive references.

Introduction: The Structural Nuances of a Versatile Pyrazole

This compound is more than a simple heterocyclic compound; it is a versatile scaffold used in the synthesis of a wide array of biologically active molecules. Its significance lies in the pyrazole core, a privileged structure in drug discovery, combined with functional handles—a hydroxyl group and an ethyl ester—that allow for diverse chemical modifications.

However, the defining characteristic of this molecule is its potential for tautomerism. The interplay between the hydroxyl and pyrazole ring protons can lead to different isomeric forms, primarily the 3-hydroxy and the 3-oxo (pyrazolidin-5-one) forms. Understanding the dominant tautomer in a given environment is critical, as the molecular shape and hydrogen bonding capabilities dictate its biological interactions. NMR spectroscopy provides an unambiguous window into this phenomenon.

The Tautomeric Equilibrium

The core challenge in characterizing this molecule is its existence in a tautomeric equilibrium. The two primary forms are the aromatic 3-hydroxy-1H-pyrazole and the non-aromatic 3-oxo-2,3-dihydro-1H-pyrazole. The stability and prevalence of each tautomer are highly dependent on the solvent, temperature, and pH.[1][2]

Caption: Tautomeric equilibrium of the title compound.

Solution-state NMR is exceptionally well-suited to determine the predominant form under specific conditions by analyzing the chemical shifts and multiplicities of key signals.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[3] This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity : Begin with a sample of this compound with a purity of at least 97% to minimize interference from impurities.[4]

-

Solvent Selection : The choice of a deuterated solvent is critical.[5] Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended for this compound. Its polarity effectively dissolves the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and O-H protons, making them observable in the ¹H NMR spectrum.

-

Concentration :

-

Homogenization : Ensure the sample is fully dissolved. Vortex the NMR tube for 30 seconds. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Suspended particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.[6]

Spectrometer Setup and Data Acquisition

The following workflow outlines the steps from sample submission to data analysis.

Caption: Standard workflow for NMR sample preparation and analysis.

-

Instrumentation : Data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

-

Locking and Shimming : The instrument's field frequency is locked onto the deuterium signal of the DMSO-d6. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

Acquisition Parameters : Standard acquisition parameters for ¹H and ¹³C{¹H} experiments are typically sufficient. For ¹³C NMR, a longer acquisition time and a greater number of scans are necessary to achieve a good signal-to-noise ratio.

Spectral Interpretation and Structural Elucidation

The following sections detail the analysis of the NMR spectra, correlating each signal to the molecular structure of the dominant 3-hydroxy tautomer.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The ¹H NMR spectrum provides a proton census of the molecule. The signals observed are consistent with the 3-hydroxy tautomer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.5 (very broad) | s (br) | 2H | - | OH and NH |

| 7.95 | s | 1H | - | H-5 (pyrazole ring) |

| 4.18 | q | 2H | 7.1 | -OCH₂ CH₃ |

| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |

Detailed Peak Assignments:

-

δ ~11.5 (s, br, 2H, OH/NH) : This very broad singlet corresponds to the acidic protons of the hydroxyl (O-H) and pyrazole amine (N-H) groups. Their signals are often broad due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms.[1] The integration to 2H confirms the presence of both protons. This signal would disappear upon adding a drop of D₂O to the sample due to proton-deuterium exchange.

-

δ 7.95 (s, 1H, H-5) : This sharp singlet in the aromatic region is characteristic of the lone proton on the pyrazole ring.[7][8] Its singlet nature confirms it has no adjacent proton neighbors. This is a key signal confirming the substitution pattern. A similar compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, shows its pyrazole H-5 proton at δ 8.30 ppm.[9]

-

δ 4.18 (q, 2H, -OCH₂CH₃) : This quartet is indicative of a methylene group (-CH₂-) adjacent to a methyl group (-CH₃). The J-coupling constant of 7.1 Hz is typical for ethyl esters.

-

δ 1.25 (t, 3H, -OCH₂CH₃) : This triplet is the corresponding signal for the terminal methyl group of the ethyl ester, coupled to the adjacent methylene group.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d6)

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 | C =O (Ester) |

| 155.0 | C -3 (C-OH) |

| 138.0 | C -5 |

| 98.0 | C -4 |

| 59.5 | -OCH₂ CH₃ |

| 14.5 | -OCH₂CH₃ |

Detailed Peak Assignments:

-

δ 163.0 (C=O) : This downfield signal is characteristic of a carbonyl carbon in an ester functional group.

-

δ 155.0 (C-3) : The chemical shift of the C-3 carbon is highly indicative of the tautomeric form. Its position is consistent with a carbon atom single-bonded to a hydroxyl group and double-bonded to a nitrogen within an aromatic pyrazole ring.[10][11] In the alternative 3-oxo tautomer, this carbon would be a carbonyl and appear further downfield (~170-180 ppm).[12]

-

δ 138.0 (C-5) : This signal corresponds to the CH carbon of the pyrazole ring. Its chemical shift is within the expected range for aromatic carbons in pyrazole systems.[13][14]

-

δ 98.0 (C-4) : This upfield aromatic signal is assigned to the C-4 carbon, which is substituted with the ester group.

-

δ 59.5 (-OCH₂CH₃) : The signal for the methylene carbon of the ethyl ester.

-

δ 14.5 (-OCH₂CH₃) : The signal for the terminal methyl carbon of the ethyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. organomation.com [organomation.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. ias.ac.in [ias.ac.in]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, possesses a unique combination of physical and chemical properties that make it an exceptionally versatile building block in drug design.[3] This guide provides an in-depth exploration of these properties, offering researchers, medicinal chemists, and drug development professionals a comprehensive resource. We will dissect the molecular structure, aromaticity, and tautomerism of the pyrazole ring, followed by a detailed analysis of its key physical characteristics, including acidity, basicity, and solubility. The core of this document focuses on the chemical reactivity of pyrazoles, detailing electrophilic and nucleophilic substitution reactions, reactions at the ring nitrogen atoms, and robust synthetic protocols. Finally, we connect these fundamental principles to their practical application in modern drug discovery, examining the role of pyrazoles as bioisosteres and their impact on pharmacology.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Historical Perspective and Significance

The history of pyrazole chemistry began in 1883 with its discovery by Ludwig Knorr.[4] Since then, the scaffold has become ubiquitous in chemistry. The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959.[5] However, its true impact lies in synthetic chemistry. The metabolic stability of the pyrazole ring, combined with its capacity for diverse substitution, has made it a highly sought-after motif in pharmaceutical development.[1]

Overview of Pharmacological Activities

The therapeutic applications of pyrazole derivatives are remarkably broad, underscoring their ability to interact with a wide range of biological targets.[6] These compounds have demonstrated significant efficacy as anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, antiviral, and anticonvulsant agents.[2][3][7] Prominent examples of pyrazole-containing drugs include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the kinase inhibitor Crizotinib (Xalkori®), highlighting the scaffold's commercial and clinical success.[1][3][8]

Molecular Structure and Aromaticity

The Pyrazole Ring: A Five-Membered Aromatic Heterocycle

Pyrazole is a planar, five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.[5] It is an aromatic system, fulfilling Hückel's rule with a delocalized 6π-electron system.[9] The ring consists of an acidic, sp²-hybridized "pyrrole-like" nitrogen at the N1 position, whose lone pair participates in the aromatic sextet, and a basic, sp²-hybridized "pyridine-like" nitrogen at the N2 position, whose lone pair resides in an sp² orbital in the plane of the ring and is available for protonation.[10][11] This unique electronic arrangement is the foundation of its chemical behavior.

Caption: General structure and IUPAC numbering of the pyrazole ring.

Tautomerism in Pyrazole Derivatives

A defining characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers through a process known as annular prototropic tautomerism.[10][11] This involves the migration of a proton between the two ring nitrogen atoms. For an unsymmetrically substituted pyrazole, this results in two distinct constitutional isomers that can be in rapid equilibrium.[4][12]

The position of the tautomeric equilibrium is a critical factor influencing the molecule's reactivity and its interactions with biological targets. It is highly sensitive to the nature of the substituents (both electronic and steric effects), the solvent, temperature, and concentration.[10][12] For example, the presence of water can lower the energy barrier between tautomers by facilitating proton transfer through hydrogen bonding.[10]

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Physical Properties of Pyrazole Derivatives

The physical properties of pyrazole derivatives are paramount in drug development, influencing everything from synthesis and formulation to pharmacokinetics.

Acidity and Basicity (pKa)

The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[10][11]

-

Basicity: The pyridine-like N2 nitrogen can be protonated by an acid. Pyrazole is a weak base, with a pKa for its conjugate acid of approximately 2.5.[5] It is less basic than imidazole due to the electron-withdrawing effect of the adjacent N1 nitrogen, which destabilizes the resulting pyrazolium cation.[13]

-

Acidity: The pyrrole-like N1 proton can be abstracted by a base. Pyrazole is a weak acid with a pKa of about 14.2.[14][15] Its acidity is greater than that of pyrrole because the negative charge of the resulting pyrazolide anion is stabilized by the adjacent electronegative N2 nitrogen.

The electronic nature of substituents dramatically affects these values. Electron-withdrawing groups increase acidity and decrease basicity, while electron-donating groups have the opposite effect.[10]

| Derivative | pKa (Conjugate Acid) | pKa (N-H Acidity) |

| Pyrazole | ~2.5 | ~14.2 |

| 3-Methylpyrazole | ~3.3 | - |

| 4-Nitropyrazole | ~-1.9 | ~9.6 |

| 3,5-Dimethylpyrazole | ~4.1 | ~15.1 |

Table 1: Approximate pKa values of representative pyrazole derivatives.

Solubility

Solubility is a critical parameter for both reaction workups and bioavailability. The solubility of pyrazole derivatives is a complex function of their substitution pattern, polarity, and crystal lattice energy.[16]

-

Parent Pyrazole: Pyrazole itself is a solid at room temperature and is soluble in water and polar organic solvents due to its ability to form hydrogen bonds.[17]

-

Substituted Pyrazoles: Non-polar substituents generally decrease aqueous solubility, while polar functional groups can enhance it.[16] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energies, making the solid-state compound difficult to dissolve.[16]

-

Temperature Effects: Solubility in organic solvents typically increases with temperature, a principle often exploited in recrystallization protocols.[16]

| Compound | Solvent | Solubility |

| 1H-Pyrazole | Water | Soluble |

| 1H-Pyrazole | Ethanol, Methanol, Acetone | Soluble[17] |

| 4-Methyl-1H-pyrazole | Water, Ethanol, Methanol | Generally Soluble[18] |

| 4-Methyl-1H-pyrazole | Hexane, Benzene | Less Soluble[18] |

Table 2: General solubility of simple pyrazole derivatives.

Melting and Boiling Points

N-unsubstituted pyrazoles have significantly higher melting and boiling points compared to their N-substituted counterparts.[13] This is attributed to strong intermolecular hydrogen bonding, which can lead to the formation of dimers or oligomeric structures in the solid and liquid states, requiring more energy to overcome.[7][13]

Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, but it is less reactive towards electrophiles than pyrrole. Electrophilic substitution overwhelmingly occurs at the C4 position.[9][19][20][21]

Causality of C4-Regioselectivity: Attack at the C4 position proceeds through a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex) where the positive charge can be delocalized without placing it on the already electron-deficient N2 nitrogen.[22] In contrast, attack at C3 or C5 leads to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[22][23]

Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) yields 4-nitropyrazole.[20]

-

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) gives pyrazole-4-sulfonic acid.[20]

-

Halogenation: Readily occurs with halogens (e.g., Br₂, Cl₂) to give 4-halopyrazoles.

-

Vilsmeier-Haack Formylation: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C4 position.[20]

Caption: The pyrazole ring as a bioisosteric replacement for an amide group.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a central focus of research in medicinal chemistry and materials science. Its unique blend of aromaticity, amphoterism, and versatile reactivity ensures its enduring relevance. A thorough understanding of the fundamental physical and chemical properties discussed in this guide is essential for any scientist working with these remarkable heterocyles. Future research will undoubtedly uncover new synthetic methodologies, further elucidate the subtleties of tautomeric control, and expand the already vast therapeutic applications of pyrazole derivatives, solidifying their status as a truly privileged class of compounds.

References

Please note that for this demonstration, the URLs are placeholders and would need to be populated with live links to the source articles in a real document.

- Bhat, M. A., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [URL: https://www.researchgate.

- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/16/1/623]

- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.. [URL: https://www.chemicalbook.

- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [URL: https://www.ijraset.com/research-paper/a-comprehensive-review-on-pyrazole-and-its-pharmacological-properties]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]

- Polshettiwar, V., & Kaushik, M. P. (2004). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [URL: https://www.researchgate.net/publication/233959958_On_the_Tautomerism_of_N-Substituted_Pyrazolones_12-Dihydro-3H-pyrazol-3-ones_versus_1H-Pyrazol-3-ols]

- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [URL: https://www.scribd.com/document/442220436/Complete-Electrophilic-Substitution-Reactions-Pyrazole]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyrazole-derivatives-in-modern-drug-discovery-26213615.html]

- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0220]

- Brainly.com. (2023). Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. [URL: https://brainly.com/question/54782290]

- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [URL: https://www.slideshare.net/BasantGoyal1/pyrazole-synthesis-of-pyrazole-characteristic-reactions-of-pyrazole-medicinal-uses-of-pyrazole]

- ACS Publications. (2002). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo026027x]

- Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2014.912196]

- Wiley Online Library. (2007). Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570440101]

- Solubility of Things. (n.d.). Pyrazole. [URL: https://www.solubilityofthings.

- ScienceDirect. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1400236X]

- Bohrium. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [URL: https://bohrium.com/research/on-the-tautomerism-of-pyrazolones-the-geminal-2j-pyrazole-c-4-h-3-5-spin-coupling-constant-as-a-diagnostic-tool-203874]

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [URL: https://www.mdpi.com/2624-8549/4/4/65]

- MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/27]

- SlidePlayer. (n.d.). PYRAZOLE. [URL: https://slideplayer.com/slide/13768228/]

- Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [URL: https://encyclopedia.pub/entry/31201]

- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2407061.pdf]

- IJPSRR. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://ijpsrr.com/sites/default/files/articles-files/2020-11/30.pdf]

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [URL: https://www.njps.

- PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629983/]

- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [URL: https://www.mdpi.com/journal/molecules/special_issues/pyrazole_synthesis]

- Wiley Online Library. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260330609]

- Royal Society of Chemistry. (2007). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b709594j]

- PubMed Central (PMC). (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947814/]

- Slideshare. (n.d.). Unit 4 Pyrazole. [URL: https://www.slideshare.net/HarishK35/unit-4-pyrazole]

- ResearchGate. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. [URL: https://www.researchgate.net/publication/260759325_Pyrazoles_as_non-classical_bioisosteres_in_prolylcarboxypeptidase_PrCP_inhibitors]

- Solubility of Things. (n.d.). 4-methylpyrazole. [URL: https://www.solubilityofthings.

- PubMed Central (PMC). (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325203/]

- PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15771428/]

- University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. [URL: https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/CHEM242/CHEM242_Lecture_8.pdf]

- Chegg. (2021). Q2: compared the acidity and basicity of Pyrazole and Imidazole with Pyrrole and Pyridine. [URL: https://www.chegg.com/homework-help/questions-and-answers/q2-compared-acidity-basicity-pyrazole-imidazole-pyrrole-pyridine-q92419512]

- ResearchGate. (2014). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [URL: https://www.researchgate.net/publication/285565349_Synthesis_Cyclization_and_Nucleophilic_Substitution_Reactions_of_Substituted_Pyrazole_Carboxylic_Acid]

- University of Babylon. (n.d.). Heterocyclic Chemistry. [URL: https://www.uobabylon.edu.iq/uobColeges/lecture.aspx?fid=10&lcid=41804]

- ACS Publications. (1976). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00878a032]

- ResearchGate. (1988). On the relationships between basicity and acidity in azoles. [URL: https://www.researchgate.net/publication/244458315_On_the_relationships_between_basicity_and_acidity_in_azoles]

- Semantic Scholar. (1988). Basicity and Acidity of Azoles. [URL: https://www.semanticscholar.org/paper/Basicity-and-Acidity-of-Azoles-Catal%C3%A1n-Abia/9b7f586a1f28b2a8d3e2c1d9b8c7a6f3b0e1a5f4]

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. [URL: https://www.benchchem.

- ResearchGate. (2021). Chemical structure of the selected pyrazole derivatives. [URL: https://www.researchgate.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. brainly.com [brainly.com]

- 15. Solved Q2: compared the acidity and basicity of Pyrazole | Chegg.com [chegg.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 20. scribd.com [scribd.com]

- 21. Unit 4 Pyrazole | PDF [slideshare.net]

- 22. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 23. imperial.ac.uk [imperial.ac.uk]

The Enduring Legacy of the Pyrazole Core: A Technical Guide to the Discovery and Synthesis of Hydroxypyrazoles

Abstract: The hydroxypyrazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development. Its journey began with a serendipitous discovery in the late 19th century and has since evolved into a field of intense research, yielding a plethora of synthetic methodologies and a significant number of clinically important drugs. This in-depth technical guide provides a comprehensive overview of the discovery and history of hydroxypyrazole synthesis, from the seminal work of Ludwig Knorr to modern, efficient, and sustainable approaches. We will delve into the mechanistic intricacies of these reactions, explore the challenges of regioselectivity, and provide detailed experimental protocols for key synthetic transformations. Furthermore, this guide will illuminate the profound impact of hydroxypyrazoles on drug discovery, with a focus on prominent examples such as the neuroprotective agent Edaravone and the anti-inflammatory drug Celecoxib. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and significance of this privileged heterocyclic motif.

Part 1: The Genesis of a Privileged Scaffold: The Knorr Pyrazole Synthesis

A Serendipitous Discovery

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named "pyrazoles".[1] His work, originally aimed at developing quinine analogs, led to the synthesis of the first pyrazole derivative, a pyrazolone, which would later be known as antipyrine.[2][3] This discovery was not just a chemical curiosity; antipyrine became the first synthetic drug and the most widely used analgesic and antipyretic until the advent of aspirin.[2][4] Knorr's foundational work was published in the Berichte der deutschen chemischen Gesellschaft in 1883, a publication that laid the groundwork for over a century of pyrazole chemistry.[5][6]

The Classical Knorr Reaction

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine or its derivatives and a 1,3-dicarbonyl compound.[5][7] This versatile and high-yielding reaction remains one of the most common methods for the synthesis of pyrazoles and their hydroxylated analogs, pyrazolones.[8] The reaction typically proceeds by heating the two components in a suitable solvent, often with an acid or base catalyst.[6][9] A variation of this reaction, which is central to the synthesis of hydroxypyrazoles, involves the use of a β-ketoester as the 1,3-dicarbonyl component.[7]

Mechanistic Insights

The mechanism of the Knorr pyrazole synthesis is a well-established sequence of condensation and cyclization reactions.[2][6] In the case of a substituted hydrazine and a β-ketoester, the reaction proceeds as follows:

-

Initial Condensation: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2]

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered ring intermediate.[2]

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration to form the stable, aromatic pyrazole ring.[7]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

A significant challenge in the Knorr pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. In such cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to the formation of two constitutional isomers.[2] The control of regioselectivity is a critical aspect of modern pyrazole synthesis and is influenced by several factors:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to attack.[2]

-

Steric Effects: Steric hindrance around the carbonyl groups can direct the incoming nucleophile to the less hindered site.[2]

-

Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, leading to a different isomeric ratio compared to neutral or basic conditions.[2]

Part 2: The Evolution of Synthesis: Modern Methodologies for Hydroxypyrazole Construction

The Drive for Efficiency and Diversity

While the Knorr synthesis remains a valuable tool, the demands of modern drug discovery and materials science have spurred the development of more efficient, diverse, and sustainable methods for hydroxypyrazole synthesis. These modern approaches aim to address the limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and poor regioselectivity.

Microwave-Assisted Synthesis: A Green and Rapid Approach

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions.[10][11] By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[12] This "green" chemistry approach is particularly well-suited for the synthesis of hydroxypyrazoles, offering a rapid and efficient alternative to conventional heating methods.[9][13]

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.[7][14] The Ugi reaction, a well-known MCR, has been adapted to synthesize novel 3-hydroxypyrazoles through a tandem sequence involving the MCR followed by a hydrazine-mediated cyclization.[7] This approach allows for the rapid generation of diverse libraries of hydroxypyrazoles for biological screening.[14]

Caption: Workflow for a Multicomponent Synthesis of Hydroxypyrazoles.

Controlling Regioselectivity: Strategic Approaches

As mentioned earlier, controlling regioselectivity is a key challenge in pyrazole synthesis. Modern methodologies have introduced several strategies to address this issue:

-

Solvent Effects: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in the formation of certain pyrazole isomers.[15]

-

Substrate Control and Directing Groups: The judicious choice of starting materials and the incorporation of directing groups can steer the reaction towards the desired regioisomer.[6]

Synthesis of Functionalized Hydroxypyrazoles

The ability to introduce a wide range of functional groups onto the hydroxypyrazole core is crucial for tuning its biological activity and physicochemical properties. Various methods have been developed for the synthesis of functionalized hydroxypyrazoles, including the direct functionalization of a pre-formed pyrazole ring. For instance, the C4 position of the pyrazole ring can be functionalized through electrophilic substitution reactions.[1][3]

Part 3: Hydroxypyrazoles as Cornerstones in Drug Discovery and Development

A Privileged Scaffold in Medicinal Chemistry

The hydroxypyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[16] This has led to the development of numerous drugs containing this core structure, with applications in various therapeutic areas, including neurology, inflammation, and oncology.[17][18]

Case Study 1: Edaravone - A Neuroprotective Agent

Edaravone (brand name Radicava) is a potent free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7] Its neuroprotective effects are attributed to its ability to quench reactive oxygen species, thereby reducing oxidative stress in the brain.[11]

The synthesis of Edaravone is a classic example of the Knorr pyrazole synthesis, involving the condensation of phenylhydrazine and ethyl acetoacetate.[7] The industrial synthesis is a robust and high-yielding process that has been refined for large-scale production.[10]

Sources

- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]

- 3. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 11. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Theoretical Studies of Tautomeric Equilibria in Hydroxypyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypyrazoles, also known as pyrazolones, are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science.[1][2] Their therapeutic relevance is underscored by their presence in numerous approved drugs. A fundamental characteristic of hydroxypyrazoles is their ability to exist in multiple tautomeric forms, a phenomenon that significantly influences their physicochemical properties, reactivity, and, crucially, their biological activity.[2][3] The tautomeric equilibrium is sensitive to various factors, including the substitution pattern on the pyrazole ring, the solvent, and temperature.[3] Understanding and predicting this equilibrium is therefore paramount for rational drug design and the development of novel materials.

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to study tautomeric equilibria in hydroxypyrazoles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and apply these computational techniques in their own work. We will delve into the causality behind experimental and computational choices, present self-validating protocols, and ground all claims in authoritative references.

The Landscape of Hydroxypyrazole Tautomerism

N-unsubstituted hydroxypyrazoles can theoretically exist in several tautomeric forms, arising from proton migration between nitrogen and oxygen atoms, as well as to carbon atoms within the pyrazole ring.[4] The primary tautomers of interest are typically the hydroxy forms (OH-forms) and the keto or pyrazolone forms (CH- and NH-forms).[2][3][5] The relative stability of these tautomers is a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents.[6]

Computational studies have consistently demonstrated that maintaining the aromaticity of the pyrazole ring is a dominant factor in determining the stability of tautomers.[1] Consequently, tautomers that preserve a delocalized π-electron system are generally more stable than their non-aromatic counterparts, where a proton is located on a carbon atom.[1]

Below is a diagram illustrating the principal tautomeric forms of a generic 5-hydroxypyrazole.

Caption: Principal tautomeric forms of 5-hydroxypyrazole.

Core Computational Methodologies: A Deep Dive

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the tautomeric equilibria of hydroxypyrazoles.[6][7] These methods offer a balance of accuracy and computational cost, making them well-suited for studying systems of pharmaceutical interest.

The "Why" Behind Method Selection: DFT Functionals and Basis Sets

The choice of DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated relative energies of tautomers.

-

DFT Functionals: Hybrid functionals, such as B3LYP, are widely employed for studying tautomerism.[6][7][8] These functionals incorporate a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate energy predictions. More modern functionals, like the M06-2X, have also shown excellent performance in describing non-covalent interactions, which can be important in systems with intramolecular hydrogen bonds.[1]

-

Basis Sets: The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For reliable results, it is crucial to use a basis set that is sufficiently large and includes polarization and diffuse functions. The Pople-style basis set 6-311++G(d,p) is a common and robust choice for these types of calculations.[1][6][8] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs, while "(d,p)" signifies the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing the electron density distribution.

A Step-by-Step Protocol for Computational Analysis of Tautomeric Equilibria

The following protocol outlines a standard workflow for the theoretical investigation of hydroxypyrazole tautomerism. This self-validating system ensures a rigorous and reproducible approach.

-

Geometry Optimization: The initial step involves optimizing the three-dimensional structure of each tautomer to find its lowest energy conformation.[1] This is typically performed using the chosen DFT functional and basis set. It is crucial to ensure that the optimization converges to a true minimum on the potential energy surface, which can be confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a true minimum.

-

Vibrational Frequency Calculation: Beyond confirming the nature of the stationary point, vibrational frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. These corrections are essential for obtaining accurate relative energies at a given temperature.

-

Single-Point Energy Calculation: To further refine the electronic energies, a single-point energy calculation is often performed on the optimized geometries using a larger, more flexible basis set or a higher level of theory. This approach, known as a "single-point" calculation, can improve the accuracy of the relative energies without the computational expense of re-optimizing the geometries with the more demanding method.

-

Solvent Effects: The tautomeric equilibrium can be significantly influenced by the surrounding solvent.[2][6] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.[9] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. For systems where specific solute-solvent interactions, like hydrogen bonding, are expected to play a major role, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary.[8]

-

Calculation of Relative Energies and Equilibrium Constants: The relative Gibbs free energies (ΔG) of the tautomers are calculated to determine their relative populations at equilibrium. The equilibrium constant (Keq) can then be calculated using the following equation:

Keq = exp(-ΔG / RT)

where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational workflow for studying tautomeric equilibria.

Caption: Computational workflow for tautomeric equilibrium studies.

Key Factors Influencing Tautomeric Equilibria

The tautomeric preference in hydroxypyrazoles is a result of a complex interplay of several factors. Understanding these influences is crucial for interpreting computational results and for designing molecules with desired tautomeric properties.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of substituents on the pyrazole ring can significantly modulate the relative stabilities of the tautomers.[1][8]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2) and hydroxyl (-OH) tend to stabilize the tautomer where the substituent is at the C3 position.[8] This is often attributed to favorable resonance interactions that delocalize the electron density.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and carboxyl (-COOH) can stabilize the tautomer with the substituent at the C5 position.[8] These groups can withdraw electron density through inductive and resonance effects, influencing the overall electronic distribution and stability.

Solvent Polarity: The Environmental Influence

The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.[2] Generally, an increase in solvent polarity tends to favor the more polar tautomer.[2] For instance, in some hydroxypyrazole systems, the keto (NH- or CH-) form, which often has a larger dipole moment, is favored in polar solvents like water and DMSO, while the less polar hydroxy (OH-) form may be more stable in nonpolar solvents like chloroform.[2]

Intramolecular Hydrogen Bonding: A Stabilizing Embrace

The formation of intramolecular hydrogen bonds can be a significant stabilizing factor for certain tautomers.[6] For example, a hydrogen bond between the hydroxyl group and a nitrogen atom in the pyrazole ring can lock the molecule in a specific conformation and lower its energy relative to other tautomers where such an interaction is not possible.

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the computational predictions. Several spectroscopic techniques are particularly well-suited for studying tautomeric equilibria in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers present in a solution.[5][8]

-

1H and 13C NMR: The chemical shifts of protons and carbons are highly sensitive to their chemical environment. By comparing the experimental NMR spectra with those predicted computationally for each tautomer, it is often possible to assign the signals to specific tautomeric forms.[2][5][8] In cases of rapid interconversion between tautomers on the NMR timescale, averaged signals are observed.[8]

-

15N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are particularly informative for distinguishing between different tautomers.[5]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups that are characteristic of different tautomers.[10] For example, the presence of a strong C=O stretching vibration is indicative of a keto tautomer, while a broad O-H stretch suggests the presence of a hydroxy tautomer.[6]

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[5][11] This data can serve as a crucial benchmark for validating the accuracy of computational methods.

Application in Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its pharmacological properties, including its binding affinity to the target receptor, its metabolic stability, and its pharmacokinetic profile. Therefore, a thorough understanding of the tautomeric equilibria of hydroxypyrazole-based drug candidates is a critical aspect of the drug discovery and development process.

Theoretical studies of tautomeric equilibria can guide medicinal chemists in the design of compounds that exist predominantly in the desired tautomeric form for optimal biological activity. By strategically modifying the substitution pattern or other structural features, it is possible to shift the tautomeric equilibrium and fine-tune the properties of the molecule.

Quantitative Data Summary

The following table summarizes representative relative energy differences (ΔE) and Gibbs free energy differences (ΔG) for the tautomers of a generic 5-hydroxypyrazole calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polar solvent (water, modeled using PCM). The OH-form is taken as the reference (0.00 kcal/mol).

| Tautomer | ΔE (gas phase, kcal/mol) | ΔG (gas phase, kcal/mol) | ΔG (water, kcal/mol) |

| OH-Form (A) | 0.00 | 0.00 | 0.00 |

| NH-Form (B) | 2.50 | 2.35 | -1.50 |

| CH-Form (C) | 1.80 | 1.75 | -0.20 |

Note: These are illustrative values and the actual relative energies will depend on the specific substituents on the pyrazole ring.

Conclusion

Theoretical studies, particularly those employing DFT methods, have emerged as a powerful and indispensable tool for elucidating the complex tautomeric equilibria of hydroxypyrazoles. By providing detailed insights into the relative stabilities of different tautomers and the factors that govern their interconversion, these computational approaches offer invaluable guidance for the rational design of new drugs and materials. When coupled with experimental validation, theoretical studies provide a robust framework for understanding and predicting the behavior of these versatile heterocyclic compounds. The continued development of more accurate and efficient computational methods promises to further enhance our ability to harness the full potential of hydroxypyrazoles in various scientific disciplines.

References

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. (2013). International Journal of Molecular Chemistry, 2013.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587. Retrieved January 6, 2026, from [Link]

-

Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. (1992). Journal of Molecular Structure: THEOCHEM, 259(1-2), 145-157. Retrieved January 6, 2026, from [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2004). Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Retrieved January 6, 2026, from [Link]

-

Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-1268. Retrieved January 6, 2026, from [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). Journal of Molecular Structure, 1305, 137841. Retrieved January 6, 2026, from [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1995). Journal of the Chemical Society, Perkin Transactions 2, (2), 261-265. Retrieved January 6, 2026, from [Link]

-

The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. (1996). Journal of the American Chemical Society, 118(39), 9432-9438. Retrieved January 6, 2026, from [Link]

-